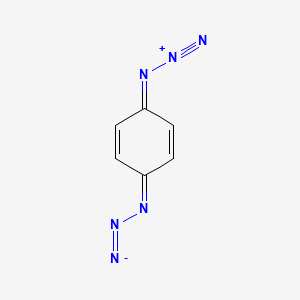

2-(3-Nitrophenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

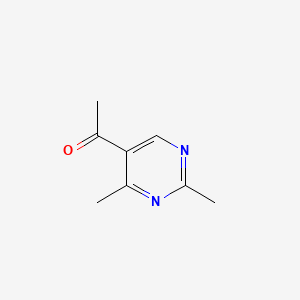

2-(3-Nitrophenyl)quinoline-4-carboxylic acid is an organic compound that belongs to the class of nitrobenzenes . It is a derivative of quinoline-4-carboxylic acid, which has been used in coupling reactions with diamine linkers . This compound is available from several suppliers for scientific research needs .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . Another method involves the Doebner Hydrogen-Transfer Reaction .Molecular Structure Analysis

The molecular formula of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid is C16H10N2O4 and its molecular weight is 294.26 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Aplicaciones Científicas De Investigación

Photophysical Properties

2-(3-Nitrophenyl)quinoline-4-carboxylic acid derivatives have been studied for their photophysical behaviors. These compounds show single absorption in various solvents and exhibit dual emissions (normal and Excited-state Intramolecular Proton Transfer (ESIPT) emissions) along with a large Stokes shift emission pattern. Their emission properties are influenced by solvent polarity, and they have shown thermal stability up to 300°C (Padalkar & Sekar, 2014).

Synthesis of Derivatives

Research has been conducted on synthesizing derivatives of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid. Methods like diastereoselective cyclopropanation and reductive cyclization have been used to produce various derivatives. These synthetic processes are significant for creating biologically active molecules and ligands in metal-catalyzed reactions (Yong et al., 2007), (Sandelier & DeShong, 2007).

Antibacterial Activities

Studies have also been conducted on the antibacterial properties of 2-phenyl-quinoline-4-carboxylic acid derivatives. These compounds have shown significant activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The research suggests potential for these compounds in developing new antibacterial agents (Wang et al., 2016).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Derivatives of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid, such as 2-amino-4-arylquinoline-3-carbonitriles, have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. They have demonstrated high inhibition efficiency, suggesting their potential use as sustainable corrosion inhibitors (Verma et al., 2015).

Applications in Malaria Treatment

Derivatives of 2-(3-Nitrophenyl)quinoline-4-carboxylic acid have been studied for their antimalarial activity. Certain compounds have shown high activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents (Görlitzer et al., 2006).

Supramolecular Chemistry

Research in supramolecular chemistry has explored the use of quinoline-2-carboxylates, including 2-(3-Nitrophenyl)quinoline-4-carboxylic acid derivatives, in forming coordination complexes. These complexes have been studied for their structural characteristics and luminescence properties, contributing to the development of biological labels (Pan et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)18(21)22/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHXUFIDYNWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354691 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671304 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-Nitrophenyl)quinoline-4-carboxylic acid | |

CAS RN |

70097-12-0 | |

| Record name | 2-(3-nitrophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B1593729.png)

![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester](/img/structure/B1593731.png)

![Carboxymethyldimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B1593743.png)